molecular formula C14H13N3O5S B5853163 2-[N-(benzenesulfonyl)-3-nitroanilino]acetamide

2-[N-(benzenesulfonyl)-3-nitroanilino]acetamide

Cat. No.: B5853163
M. Wt: 335.34 g/mol
InChI Key: XLKDXICZOMOOPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[N-(benzenesulfonyl)-3-nitroanilino]acetamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are widely known for their antibacterial properties and have been used in various pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-3-nitroanilino]acetamide typically involves the reaction of benzenesulfonyl chloride with 3-nitroaniline in the presence of a base such as sodium hydroxide. The resulting product is then reacted with acetic anhydride to form the final compound. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-3-nitroanilino]acetamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as sodium hydroxide or other strong bases are often used to facilitate nucleophilic substitution.

Major Products Formed

    Reduction: The major product is 2-[N-(benzenesulfonyl)-3-aminoanilino]acetamide.

    Substitution: The products vary depending on the nucleophile used but generally involve the replacement of the sulfonyl group with the nucleophile.

Scientific Research Applications

2-[N-(benzenesulfonyl)-3-nitroanilino]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-3-nitroanilino]acetamide involves the inhibition of specific enzymes, such as carbonic anhydrase IX. This enzyme is crucial for maintaining pH balance in cancer cells, and its inhibition leads to disrupted cellular processes and eventual cell death. The compound binds to the active site of the enzyme, preventing it from catalyzing its normal reactions .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: A simpler sulfonamide with similar antibacterial properties.

    3-nitroaniline: Shares the nitro group but lacks the sulfonamide functionality.

    Acetanilide: Similar structure but without the sulfonamide and nitro groups.

Uniqueness

2-[N-(benzenesulfonyl)-3-nitroanilino]acetamide is unique due to its combination of a sulfonamide group and a nitro group, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound for research in medicinal chemistry and drug development.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3-nitroanilino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O5S/c15-14(18)10-16(11-5-4-6-12(9-11)17(19)20)23(21,22)13-7-2-1-3-8-13/h1-9H,10H2,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKDXICZOMOOPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.